molecular formula C11H19NO5 B567617 (R)-N-Boc-Morpholine-2-acetic acid CAS No. 1257848-48-8

(R)-N-Boc-Morpholine-2-acetic acid

Cat. No.: B567617
CAS No.: 1257848-48-8
M. Wt: 245.275
InChI Key: BBSISPMRGFJLDI-MRVPVSSYSA-N
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Description

®-N-Boc-Morpholine-2-acetic acid is a chiral compound that features a morpholine ring, a Boc (tert-butoxycarbonyl) protecting group, and an acetic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-Morpholine-2-acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Boc Protecting Group: The morpholine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of ®-N-Boc-Morpholine-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: ®-N-Boc-Morpholine-2-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid for Boc deprotection.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of deprotected morpholine derivatives.

Scientific Research Applications

®-N-Boc-Morpholine-2-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-Boc-Morpholine-2-acetic acid involves its role as an intermediate in various synthetic pathways. The Boc protecting group provides stability during reactions, allowing for selective deprotection and functionalization. The morpholine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the formation of desired products.

Comparison with Similar Compounds

    (S)-N-Boc-Morpholine-2-acetic acid: The enantiomer of ®-N-Boc-Morpholine-2-acetic acid, differing in its stereochemistry.

    N-Boc-Morpholine-4-acetic acid: A similar compound with the Boc group attached to the nitrogen atom at the 4-position of the morpholine ring.

    N-Boc-Piperidine-2-acetic acid: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-N-Boc-Morpholine-2-acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in synthetic pathways. The presence of the Boc protecting group also provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSISPMRGFJLDI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654178
Record name [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257848-48-8
Record name [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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